![molecular formula C16H20N2O2 B2438641 [4-(1-Adamantyl)-2-nitrophenyl]amine CAS No. 59974-48-0](/img/structure/B2438641.png)
[4-(1-Adamantyl)-2-nitrophenyl]amine
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Overview
Description
“[4-(1-Adamantyl)-2-nitrophenyl]amine” is a compound that contains an adamantane moiety. Adamantane is a tricyclic cage compound of C10H16 formula . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs . Examples of nitrogen-containing pharmaceuticals derived from adamantane are numerous and usually exhibit antiviral, anti-Parkinsonian or anti-Alzheimer properties .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis
Adamantane is a member of a class of molecules called diamondoids, which are molecules possessing at least one adamantane unit which are totally or largely superimposable on the diamond lattice . Heteroatom-substituted diamondoids also exist, with 2-azaadamantane being a prime example .Chemical Reactions Analysis
The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Scientific Research Applications
- Notably, Compound 7e demonstrated effectiveness comparable to the commonly used antibiotic ampicillin against the Gram-negative bacterium Escherichia coli. Meanwhile, Compound 7g exhibited a good inhibitory effect against Gram-positive Bacillus subtilis .
- A similar synthetic technique can be employed to create vinyl-disubstituted adamantanes . These compounds have potential applications as nanowires, linking semiconductor contact surfaces .
- 1-Adamantylamine can react with isocyanates to synthesize adamantyl ureas . These compounds find utility in various chemical processes .
- Acid-promoted cyclization of the double bond in the compound generates a 2-oxa-1-adamantyl cation , which is then trapped by acetonitrile. Subsequent hydrolysis leads to a hemiaminal, followed by cleavage and dehydration to form a familiar bicyclic iminium salt .
- The introduction of adamantyl groups into molecular structures often enhances biological activity. Adamantane compounds have shown relatively good antiviral and antitumor properties .
- Exploring the relationship between the structure of thiosemicarbazone derivatives and their antibacterial and anticancer activities is crucial. Modifying aldehydes, ketones, or active groups on position N (4) can impact compound efficacy .
Antibacterial Agents
Nanowires and Semiconductor Linking
Adamantyl Ureas
Cyclization and Bicyclic Iminium Salts
Antiviral and Antitumor Activities
Structure–Activity Relationships
Future Directions
The synthesis of substituted adamantanes and substituted higher diamondoids is a promising area of research . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
4-(1-adamantyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-14-2-1-13(6-15(14)18(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBNOMJHSLYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Adamantyl)-2-nitrophenyl]amine |
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